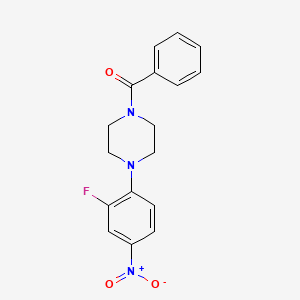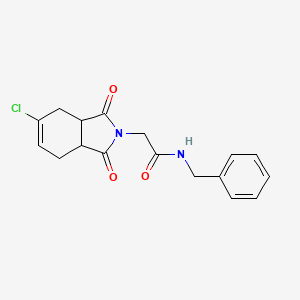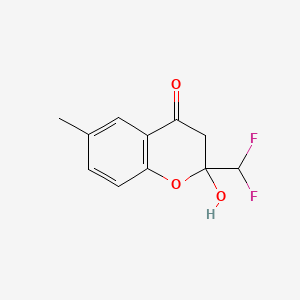![molecular formula C21H23N5O2 B4930138 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine](/img/structure/B4930138.png)
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine, also known as MPOB, is a chemical compound that has been studied extensively for its potential use in the field of medical research. This compound has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, this compound has been shown to have anti-inflammatory effects, as well as antioxidant properties. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound has shown promise in the treatment of a variety of diseases, which makes it a valuable tool for medical research. However, one limitation of using this compound in lab experiments is that it is a complex compound that requires a detailed understanding of its synthesis and properties.
Future Directions
There are many potential future directions for research on 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine. One area of research that is currently being explored is the development of new and more efficient synthesis methods for this compound. Additionally, there is ongoing research into the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research into the mechanism of action of this compound, in order to better understand how it works and how it can be used to develop new treatments for various diseases.
Conclusion:
In conclusion, this compound, or this compound, is a complex chemical compound that has shown promise in the treatment of various diseases. Its anti-cancer and anti-Alzheimer's properties make it a valuable tool for medical research, and there are many potential future directions for research on this compound. With further study, this compound may prove to be an important tool in the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis of 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine is a complex process that involves several steps. The first step is the synthesis of 4-(2-pyrimidinyloxy)benzylamine, which is then reacted with 2-bromo-3-pyridinylmethanol to form 1-[2-(4-pyridinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine. This compound is then treated with morpholine to produce the final product, this compound.
Scientific Research Applications
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine has been studied extensively for its potential use in the treatment of various diseases. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, this compound has shown potential in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta plaques in the brain.
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-(4-pyrimidin-2-yloxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-3-18(20(23-8-1)26-11-13-27-14-12-26)16-22-15-17-4-6-19(7-5-17)28-21-24-9-2-10-25-21/h1-10,22H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCBZYJQHXOQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4930057.png)

![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(3-pyridinyloxy)-1-propanamine](/img/structure/B4930077.png)
![3-bromo-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930087.png)


![3-(4-methoxybenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4930107.png)
![6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4930117.png)
![1-ethoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4930143.png)

![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930156.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930163.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930174.png)
